1-[(4-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine
Description
1-[(4-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine is a chemical compound known for its significant pharmacological properties It belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-6-4-15(5-7-16)14-19-12-8-17(9-13-19)20-10-2-1-3-11-20/h4-7,17H,1-3,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMIRQOSMIXFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-4-piperidin-1-ylpiperidine typically involves the reaction of 4-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like tetrahydrofuran (THF) at reflux temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but optimized for large-scale production, including the use of automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and receptor interactions.
Industry: Utilized in the production of pharmaceuticals and as a building block in chemical manufacturing.
Mechanism of Action
The compound exerts its effects primarily through interaction with histamine H1 receptors. By binding to these receptors, it prevents histamine from eliciting its effects, thereby reducing allergic reactions and symptoms. The molecular targets include the histamine H1 receptor, and the pathways involved are those related to allergic response and inflammation .
Comparison with Similar Compounds
Chlorcyclizine: Another piperidine derivative with antihistamine properties.
Clocinizine: Known for its anti-allergic effects.
Levocetirizine: A more potent antihistamine with fewer side effects compared to older agents.
Uniqueness: 1-[(4-Chlorophenyl)methyl]-4-piperidin-1-ylpiperidine stands out due to its specific structural features that confer high affinity for histamine H1 receptors, making it a valuable compound in the development of anti-allergic medications .
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